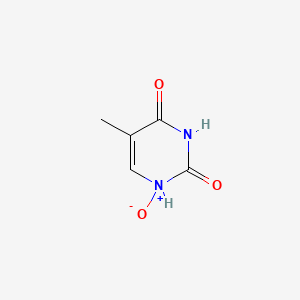

Thymine,1-oxide(7ci,8ci)

Descripción

Foundational Concepts of Nucleobase Oxidation and Modification Pathways

Deoxyribonucleic acid (DNA) is composed of four primary nucleobases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T). nih.gov These bases are susceptible to damage from reactive oxygen species (ROS), which are naturally produced during cellular metabolism and can also be generated by exposure to environmental factors like UV light and chemical pollutants. nih.govfiu.edu This oxidative damage can lead to more than one hundred different types of DNA lesions, affecting both the sugar-phosphate backbone and the nitrogenous bases. nih.gov

Base modification is the most common form of DNA damage, altering the chemical properties of the bases and potentially leading to mispairing during DNA replication, which can result in mutations. nih.gov The susceptibility of a nucleobase to oxidation is related to its redox potential. Guanine has the lowest redox potential, making it the most easily oxidized base. wikipedia.org However, all bases, including the pyrimidines cytosine and thymine, can be oxidized. nih.govwikipedia.org

Several pathways can lead to nucleobase modification, including:

Oxidation: The addition of oxygen atoms or the removal of electrons, often mediated by ROS. mdpi.com

Alkylation: The addition of alkyl groups to the nucleobases. mdpi.com

Halogenation: The addition of halogen atoms. mdpi.com

These modifications can result in a variety of products. For instance, the oxidation of guanine can produce 8-oxo-7,8-dihydroguanine (8-oxoGua), a well-studied and common oxidative DNA lesion. nih.govfiu.edu Pyrimidine (B1678525) oxidation can lead to products like thymine glycol and 5-hydroxycytosine. nih.govnih.gov

General Principles of N-Oxidation in Nitrogenous Heterocyclic Chemistry

N-oxidation is a chemical reaction that introduces an N-oxide group (N→O) into a nitrogen-containing heterocyclic compound. sioc-journal.cn This process is a key step in the synthesis of many fine chemical products and is particularly important in medicinal chemistry and materials science. researchgate.netnih.gov Heterocyclic N-oxides are valuable intermediates in organic synthesis and can also act as catalysts. sioc-journal.cnresearchgate.net

The introduction of an N-oxide group can significantly alter the properties of the parent molecule. nih.gov For example, it can improve the therapeutic properties of a drug or enhance the performance of an energetic material. nih.govrsc.org The N-oxide motif can act as a bioisosteric replacement for a carbonyl group due to its ability to act as a strong hydrogen bond acceptor. nih.gov

Various oxidizing agents can be used for N-oxidation reactions, including hydrogen peroxide, peracetic acid, and m-chloroperoxybenzoic acid (m-CPBA). researchgate.netrsc.org However, for less reactive nitrogen atoms in fused heterocyclic compounds, stronger oxidants may be necessary. rsc.org The presence of an N-oxide group can, in some cases, facilitate further oxidation of the heterocyclic ring. jst.go.jp

In the context of pyrimidines, N-oxidation is more challenging compared to a simpler heterocycle like pyridine (B92270) due to the deactivating effect of the second nitrogen atom in the ring. wikipedia.org

Positioning Thymine,1-oxide as a Specific Case within Oxidized Pyrimidine Research

Thymine, a pyrimidine base found in DNA, can undergo oxidation at various positions. wikipedia.org While products like thymine glycol have been extensively studied, N-oxidized derivatives such as Thymine,1-oxide represent a more specific and less explored area of research. nih.govnih.gov

Thymine,1-oxide is formed through the oxidation of the nitrogen atom at position 1 of the thymine ring. This modification is of interest because it alters the hydrogen bonding capabilities of the base, which could have implications for DNA structure and replication. The main products of the oxidation of cytosine and adenine with hydrogen peroxide are their respective N-oxide derivatives. oup.com

Research into oxidized pyrimidine nucleotides has revealed their potential role in various biological processes. For example, oxidized dCTP (a pyrimidine nucleotide) has been shown to contribute to the lethality of antibiotics in certain bacteria. cas.cn This highlights the importance of understanding the formation and biological effects of all types of oxidized pyrimidines, including N-oxides.

The study of Thymine,1-oxide and other N-oxidized pyrimidines is crucial for a complete understanding of DNA damage and its consequences. Further research in this area could lead to the development of new biomarkers for oxidative stress and potentially new therapeutic strategies. fiu.edu

Structure

3D Structure

Propiedades

Número CAS |

10501-88-9 |

|---|---|

Fórmula molecular |

C5H6N2O3 |

Peso molecular |

142.114 |

Nombre IUPAC |

5-methyl-1-oxido-1H-pyrimidin-1-ium-2,4-dione |

InChI |

InChI=1S/C5H6N2O3/c1-3-2-7(10)5(9)6-4(3)8/h2,7H,1H3,(H,6,8,9) |

Clave InChI |

BTHKNKBQTMYVER-UHFFFAOYSA-N |

SMILES |

CC1=C[NH+](C(=O)NC1=O)[O-] |

Sinónimos |

Thymine, 1-oxide (7CI,8CI) |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Formation Pathways of Thymine,1 Oxide

Chemical Synthesis Strategies for N-Oxide Derivatives of Pyrimidine (B1678525) Nucleobases.

The synthesis of N-oxide derivatives of pyrimidine nucleobases, including thymine (B56734),1-oxide, can be achieved through various chemical strategies. These methods generally involve either the direct introduction of an oxygen atom onto the nitrogen of the pyrimidine ring or more complex multi-step routes.

Direct N-Oxidation Approaches: Reagent Selection and Reaction Condition Optimization.

Direct N-oxidation is a common strategy for preparing pyrimidine N-oxides. This approach involves treating the parent pyrimidine with a suitable oxidizing agent. A variety of reagents have been employed for the N-oxidation of nitrogen-containing heterocyclic compounds. rsc.org

Common Oxidizing Agents for N-Oxidation:

| Oxidizing Agent | Description |

| Hydrogen Peroxide (H₂O₂) | A widely used and environmentally benign oxidant. It is often used in conjunction with a catalyst or an activating agent. rsc.org |

| m-Chloroperoxybenzoic acid (mCPBA) | An effective peroxy acid for N-oxidation reactions. rsc.org |

| Oxone | A stable and versatile oxidizing agent, which is a triple salt of potassium peroxymonosulfate. rsc.org |

| Trifluoroacetic anhydride (B1165640) (TFAA)/H₂O₂ | A powerful oxidizing system capable of oxidizing less reactive nitrogen atoms in fused heterocyclic compounds. rsc.org |

The choice of reagent and reaction conditions is crucial for achieving selective N-oxidation at the desired nitrogen atom and for optimizing the yield. For instance, the oxidation of a furazan-fused diaminopyrimidine with a mixture of trifluoroacetic anhydride and 50% hydrogen peroxide resulted in the formation of a nitrate (B79036) salt, highlighting the reactivity of this system. rsc.org Theoretical calculations can also aid in predicting the most likely site for N-oxidation by analyzing the electron density on the nitrogen atoms within the pyrimidine ring. rsc.org

Multi-step Synthetic Routes to Access Thymine,1-oxide and its Precursors.

Multi-step synthetic strategies offer an alternative approach to accessing thymine,1-oxide and its precursors, allowing for greater control over the final product. These routes often involve the synthesis of a modified pyrimidine ring system followed by subsequent transformations to introduce the N-oxide functionality.

One example of a multi-step synthesis involves the reaction of methyl methacrylate (B99206) with an oxidant to form 2,3-epoxy-2-methyl methacrylate. This intermediate is then reacted with urea (B33335) in the presence of an acid catalyst, followed by treatment with sodium methoxide (B1231860) and subsequent acidolysis to yield thymine. google.com While this specific patent outlines a synthesis for thymine, modifications to such a pathway could potentially be adapted to introduce an N-oxide group at a specific nitrogen.

Another general approach in multi-step organic synthesis is the interconversion of functional groups. savemyexams.com For instance, a precursor molecule could be synthesized with a functional group that can be later converted to the desired N-oxide. This could involve, for example, the introduction of a nitro group which is then reduced to an amino group, followed by oxidation to a hydroxylamine (B1172632) and then to the N-oxide.

Investigation of Mechanistic Aspects in Thymine N-Oxidation.

The formation of thymine,1-oxide, particularly in biological systems, is often a consequence of oxidative stress, where reactive oxygen species (ROS) play a pivotal role. Understanding the mechanisms of thymine N-oxidation is crucial for elucidating the pathways of DNA damage.

Role of Reactive Oxygen Species (ROS) in the Formation of N-Oxidized Nucleobases.

Reactive oxygen species are highly reactive chemical species formed from diatomic oxygen. wikipedia.org They are generated through normal cellular metabolism and by exposure to various environmental factors. mdpi.com ROS can react with and damage cellular components, including DNA. wikipedia.org

The hydroxyl radical (•OH) is a particularly potent ROS that can react with thymine in several ways, including addition to the C5-C6 double bond and hydrogen atom abstraction from the methyl group. nih.govahajournals.org While these reactions lead to various oxidation products, the direct formation of thymine,1-oxide from •OH is not the primary pathway. However, other ROS, such as hydrogen peroxide (H₂O₂), have been implicated in the formation of N-oxide derivatives of other nucleobases like cytosine and adenine (B156593). nih.gov It is plausible that similar mechanisms could contribute to the formation of thymine,1-oxide. Ozone (O₃), another powerful oxidant, can also oxidize biological molecules and could potentially contribute to N-oxide formation. nih.gov

Electron Transfer and Radical-Mediated Pathways in Thymine,1-oxide Generation.

One-electron oxidation of DNA can lead to the formation of a thymine radical cation (T•+). rsc.orgnih.gov This radical cation is a key intermediate that can undergo several reactions. One major pathway involves the deprotonation of the methyl group, leading to the formation of a 5-(uracilyl)methyl radical. nih.gov Another pathway is the nucleophilic addition of water to the C5-C6 double bond of the thymine radical cation. rsc.orgnih.gov

The formation of thymine,1-oxide through a radical-mediated pathway would likely involve the reaction of the thymine radical or a subsequent radical intermediate with an oxygen source. While the primary products of thymine one-electron oxidation are typically thymine glycols and methyl oxidation products, the complex array of reactions involving radical species leaves open the possibility for minor products like N-oxides to be formed. nih.gov

Influence of Environmental Factors (e.g., pH, Solvent Polarity) on N-Oxide Formation Kinetics.

Environmental factors can significantly influence the kinetics and outcome of oxidation reactions. The pH of the surrounding medium can affect the rate of reaction, particularly for reactions involving ozone, where the reaction kinetics often increase with increasing pH. acs.org This is because the deprotonated form of a molecule can be more reactive towards ozone. acs.org

Solvent polarity can also play a crucial role. For instance, the photochemical rearrangement of N-oxides to form lactams is found to be more favorable in polar solvents. wur.nl This suggests that the polarity of the microenvironment surrounding the thymine base within the DNA structure could influence the formation of thymine,1-oxide. The presence of certain ions can also affect reaction pathways. For example, non-nucleophilic anions have been found to favor the proton-coupled electron transfer (PCET) pathway in the one-electron oxidation of thymine. chemrxiv.org

Advanced Spectroscopic and Structural Characterization of Thymine,1 Oxide

Application of Vibrational Spectroscopy (Raman, FT-IR) for Detailed Structural Elucidation.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of molecules. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For a molecule like Thymine (B56734),1-oxide, FT-IR would be particularly sensitive to the stretching and bending modes of its functional groups, such as the C=O (carbonyl), N-H (amine), C-N (carbon-nitrogen), and the distinctive N-O (N-oxide) bonds. Changes in bond strength and molecular environment due to the N-oxide group would lead to characteristic shifts in absorption frequencies compared to thymine.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly useful for analyzing vibrations of non-polar bonds and symmetric stretching modes. In the context of Thymine,1-oxide, Raman spectroscopy would help in characterizing the vibrations of the pyrimidine (B1678525) ring and the C=C double bond. The comparison between FT-IR and Raman spectra helps in a more complete assignment of the vibrational modes of the molecule. However, no specific experimental FT-IR or Raman spectra for Thymine,1-oxide could be located.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis.

High-resolution NMR spectroscopy is a fundamental technique for determining the detailed structure of a molecule in solution. By measuring the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and conformation of atoms.

For Thymine,1-oxide, ¹H NMR spectroscopy would reveal the chemical shifts of the protons, including the N-H proton, the C6-H proton, and the methyl (-CH₃) group protons. The presence of the electronegative N-oxide group would induce significant changes in the electronic environment, causing the chemical shifts of nearby protons to differ from those in thymine. Similarly, ¹³C NMR would provide the chemical shifts for each carbon atom in the molecule, offering insights into the electronic structure of the pyrimidine ring and the effect of the N-oxide substituent. Two-dimensional NMR techniques could further elucidate the connectivity and spatial relationships between atoms. Despite the utility of this technique, specific ¹H and ¹³C NMR data for Thymine,1-oxide are not available in the reviewed literature.

Surface Science Techniques: X-ray Photoelectron Spectroscopy (XPS) for Interfacial Interactions.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to analyze the surface chemistry of a material in its as-received state, or after some treatment.

When studying the interfacial interactions of Thymine,1-oxide, XPS would be invaluable. It could determine how the molecule adsorbs onto a substrate and identify which atoms are involved in the bonding. The core-level spectra of N 1s, O 1s, and C 1s would be of particular interest. The N 1s spectrum would be expected to show distinct peaks for the two different nitrogen environments (the N-oxide nitrogen and the other ring nitrogen). Likewise, the O 1s spectrum would differentiate between the carbonyl oxygens and the oxygen of the N-oxide group. Shifts in the binding energies of these core levels upon adsorption on a surface would provide direct evidence of chemical interactions. No XPS studies specifically focused on Thymine,1-oxide were found.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comcarleton.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. carleton.edu

An analysis of a suitable single crystal of Thymine,1-oxide would reveal its exact molecular geometry in the solid state. It would confirm the structural changes induced by the N-oxidation of the thymine ring and provide precise measurements of the N-O bond length and its influence on the planarity of the pyrimidine ring. Furthermore, it would elucidate the hydrogen-bonding network and other intermolecular forces that govern the crystal's supramolecular architecture. Such data is fundamental for understanding the physical properties of the compound and for computational modeling. Unfortunately, the crystal structure of Thymine,1-oxide has not been reported in the scientific literature.

Theoretical and Computational Chemistry of Thymine,1 Oxide

Quantum Chemical Calculations for Electronic Structure, Stability, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Thymine (B56734),1-oxide. These methods, which solve the Schrödinger equation for a given atomic arrangement, can provide deep insights into the molecule's electronic landscape and energetic characteristics.

Prediction of Tautomeric Forms and Interconversion Energetics

Thymine itself can exist in several tautomeric forms, with the diketo form being the most stable. researchgate.netresearchgate.net The introduction of an N-oxide group at the N1 position would likely introduce new tautomeric possibilities. Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for predicting the structures and relative stabilities of these tautomers. nih.govwiley.com

A systematic computational study would involve:

Geometry Optimization: Calculating the lowest energy structure for each potential tautomer of Thymine,1-oxide.

Energy Calculations: Determining the relative energies of these tautomers to predict their populations at equilibrium. High-level methods like Coupled Cluster (CCSD(T)) would provide benchmark energy values. arxiv.org

Transition State Searching: Identifying the transition state structures that connect different tautomers to calculate the energy barriers for their interconversion.

Table 1: Hypothetical Tautomers of Thymine,1-oxide for Computational Investigation

| Tautomer Name | Description | Computational Method for Stability Prediction |

| 1-oxide-diketo | The canonical form with the N-oxide at N1 and keto groups at C2 and C4. | DFT (e.g., B3LYP, M06-2X), MP2, CCSD(T) |

| 1-oxide-enol (O2) | Enol form at the C2 position. | DFT, MP2, CCSD(T) |

| 1-oxide-enol (O4) | Enol form at the C4 position. | DFT, MP2, CCSD(T) |

| 1-oxide-dienol | Enol forms at both C2 and C4 positions. | DFT, MP2, CCSD(T) |

This table is illustrative and based on known tautomerism in related compounds. Actual stable tautomers would need to be confirmed by computational studies.

Analysis of Electron Density Distribution and Reactivity Sites of the N-Oxide Moiety

The N-oxide group is known to significantly alter the electronic properties of a heterocyclic ring. researchgate.net An analysis of the electron density distribution in Thymine,1-oxide would be crucial for understanding its reactivity. Computational techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can provide a detailed picture of charge distribution, bond orders, and the nature of the N-O bond. These analyses would help in identifying the most likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of Thymine,1-oxide in a biological environment would be governed by its interactions with surrounding molecules, particularly water. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule over time in a solvated state. nih.govoup.com

For Thymine,1-oxide, MD simulations could be used to:

Investigate its conformational flexibility.

Analyze the structure and dynamics of its hydration shell.

Understand how solvation affects the stability of different tautomers. nih.gov

Computational Modeling of Reaction Mechanisms Involving Thymine,1-oxide

The oxidation of thymine is a complex process that has been extensively studied computationally. chemrxiv.orggatech.edu Thymine,1-oxide could potentially be an intermediate or a product in these oxidative pathways.

Elucidation of Proton-Coupled Electron Transfer (PCET) Pathways

Proton-Coupled Electron Transfer (PCET) is a key mechanism in the oxidation of DNA bases, including thymine. gatech.edunih.govkau.edu.sa In this process, the transfer of an electron is coupled to the transfer of a proton. Quantum chemical calculations can be employed to map out the potential energy surfaces for PCET reactions involving Thymine,1-oxide, identifying the key intermediates and transition states. This would clarify whether the N-oxide group facilitates or hinders such reactions.

Exploration of Radical Cation Transformations Leading to or from Thymine,1-oxide

The thymine radical cation is a key intermediate in DNA damage. nih.govacs.orgnih.gov Computational studies could explore the transformation pathways of the Thymine,1-oxide radical cation or investigate whether the thymine radical cation can be converted to Thymine,1-oxide. This would involve calculating the structures and energetics of the relevant radical species and the barriers for their interconversion.

Simulation of Spectroscopic Properties to Aid Experimental Assignments and Interpretations

Computational chemistry serves as a powerful and indispensable partner to experimental spectroscopy in the structural elucidation of molecules. For a modified nucleobase like Thymine,1-oxide, theoretical simulations of spectroscopic properties are crucial for interpreting complex experimental data, assigning spectral features to specific molecular motions or electronic transitions, and confirming the molecular structure. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to predict vibrational, electronic, and nuclear magnetic resonance spectra with a high degree of accuracy. bu.ac.bdohio-state.edu These theoretical models provide a molecular-level understanding that is often difficult to extract solely from experimental measurements.

Vibrational Spectra (Infrared and Raman)

The simulation of infrared (IR) and Raman spectra is a cornerstone of computational analysis. These calculations are most commonly performed using Density Functional Theory (DFT), with the B3LYP hybrid functional being a widely used and reliable choice for nucleobases and their derivatives. bu.ac.bdacs.org The process begins with the optimization of the molecule's ground-state geometry. Subsequently, vibrational frequency calculations are performed, which yield the harmonic frequencies, IR intensities, and Raman activities.

These calculated frequencies and intensities provide a theoretical spectrum that can be directly compared with experimental data. This comparison is vital for the unambiguous assignment of experimental absorption bands. acs.org For instance, characteristic vibrations such as the stretching of carbonyl groups (C=O), the stretching of N-H bonds, and various ring deformation modes can be precisely identified. bu.ac.bd

It is important to note that initial calculations are typically based on the harmonic approximation, which can lead to discrepancies when compared with experimental anharmonic frequencies. acs.org To achieve better agreement, calculated frequencies are often uniformly scaled, or more sophisticated and computationally intensive anharmonic calculations are performed. researchgate.net The analysis of the potential energy distribution (PED) in normal coordinate analysis further refines these assignments by quantifying the contribution of individual internal coordinates to each vibrational mode.

To illustrate the utility of this approach, the following table presents a comparison of experimental and DFT-calculated vibrational frequencies for the parent compound, thymine. A similar analysis would be fundamental to interpreting the vibrational spectrum of Thymine,1-oxide, particularly in identifying spectral shifts induced by the N-oxide group.

| Vibrational Mode Assignment (for Thymine) | Experimental Frequency (cm⁻¹) bu.ac.bd | Calculated Frequency (B3LYP) (cm⁻¹) bu.ac.bd |

|---|---|---|

| N1-H stretch | 3481 | 3530 |

| N3-H stretch | 3435 | 3488 |

| -CH₃ stretch | 2950 | 3010 |

| C4=O stretch | 1770 | 1801 |

| C2=O stretch | 1720 | 1755 |

Electronic Absorption Spectra (UV-Vis)

The electronic absorption properties, typically measured by UV-Vis spectroscopy, are effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). bu.ac.bdohio-state.edu Following a ground-state geometry optimization, TD-DFT calculations are used to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. ohio-state.edu

This method allows for the prediction of the electronic transitions, such as n → π* and π → π*, that give rise to the observed UV-Vis spectrum. For DNA bases, the strong absorption in the UV region is a key characteristic. bu.ac.bd The introduction of an N-oxide group in Thymine,1-oxide is expected to perturb the electronic structure, leading to shifts in the absorption bands compared to thymine. TD-DFT calculations are essential for predicting and understanding these shifts, thereby aiding in the characterization of the modified nucleobase. The choice of functional and basis set can influence the accuracy of the predicted excitation energies. bu.ac.bdu-pec.fr

The table below shows a comparison of experimental and TD-DFT calculated electronic excitation data for thymine, demonstrating the typical accuracy of such simulations.

| Excited State | Calculated Excitation Energy (eV) bu.ac.bd | Calculated Wavelength (nm) | Oscillator Strength (f) bu.ac.bd | Experimental λmax (nm) bu.ac.bd |

|---|---|---|---|---|

| S1 | 4.55 | 272.5 | 0.0000 | 264 |

| S2 | 4.98 | 249.0 | 0.2013 | |

| S3 | 5.88 | 210.9 | 0.0000 | 205 |

| S4 | 6.01 | 206.3 | 0.3142 |

Nuclear Magnetic Resonance (NMR) Spectra

Theoretical calculations are also highly valuable for the interpretation of ¹H and ¹³C NMR spectra. The standard computational approach involves the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework to calculate nuclear magnetic shielding tensors. bu.ac.bdmdpi.com These shielding values are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

Simulated NMR spectra help in assigning the resonances observed in experimental spectra to specific nuclei within the molecule. ipb.pt This is particularly useful for complex structures or for distinguishing between possible isomers. For Thymine,1-oxide, computational NMR would be critical to confirm the site of oxidation and to understand the electronic redistribution caused by the N-oxide moiety, as reflected by the changes in proton and carbon chemical shifts. The accuracy of these predictions is sensitive to the chosen theoretical level and the treatment of solvent effects, which can be modeled implicitly or explicitly. mdpi.com

Below is a data table comparing experimental ¹H NMR chemical shifts for thymine with those calculated using DFT, illustrating the predictive power of the method.

| Proton Assignment (for Thymine) | Experimental Chemical Shift (ppm) hmdb.ca | Calculated Chemical Shift (ppm) bu.ac.bd |

|---|---|---|

| N1-H | 11.11 | 9.14 |

| N3-H | 11.11 | 9.01 |

| C6-H | 7.44 | 7.55 |

| -CH₃ | 1.80 | 1.77 |

Chemical Reactivity and Mechanistic Degradation Pathways of Thymine,1 Oxide

Nucleophilic Addition Reactions Targeting the N-Oxide Functionality

The N-oxide group is strongly electron-withdrawing, which reduces the electron density of the pyrimidine (B1678525) ring, making it more susceptible to nucleophilic attack. This is a general feature of heteroaromatic N-oxides. bhu.ac.in While unactivated pyrimidines are generally resistant to nucleophilic substitution, the N-oxide group activates the ring, particularly at the C2, C4, and C6 positions, which are ortho and para to the N1-oxide. bhu.ac.in

Reactions involving nucleophilic displacement of leaving groups at these activated positions are expected. Although specific studies on thymine (B56734),1-oxide are limited, the reactivity pattern can be inferred from related pyrimidine systems. For instance, the synthesis of the nucleoside antibiotic Polyoxin J involves stereocontrolled nucleophilic addition to α-amino nitrones, which contain a similar N-oxide functional group, highlighting the susceptibility of such moieties to nucleophilic attack. academie-sciences.fr The reaction mechanism typically involves the attack of a nucleophile on an electron-deficient carbon, leading to an intermediate whose negative charge is stabilized by delocalization over the nitrogen atoms of the ring. bhu.ac.in

Electrophilic and Free Radical Reactions Involving Thymine,1-oxide

While the electron-deficient nature of the pyrimidine ring in thymine,1-oxide deactivates it towards many electrophilic reactions, the N-oxide group itself can activate the ring towards specific electrophilic substitutions. bhu.ac.in In contrast to unactivated pyrimidines which undergo electrophilic substitution only under harsh conditions, N-oxides can facilitate these reactions. For example, the nitration of 2-pyrimidone, an activated pyrimidine derivative, proceeds readily. bhu.ac.in

The free radical chemistry of thymine,1-oxide is expected to differ significantly from that of thymine. One-electron oxidation of thymine generates a radical cation, T•+, which is a key intermediate in oxidative damage. nih.govrsc.org This radical cation can undergo several reactions, including deprotonation at the N3 position or the C5-methyl group, or hydration across the C5-C6 double bond. nih.govrsc.orggatech.edu The presence of the N-oxide in thymine,1-oxide would alter the stability and subsequent reaction pathways of the radical cation. Furthermore, studies on the Boekelheide rearrangement of pyrimidine N-oxides suggest that reactions can proceed, at least in part, via radical intermediates, such as a (pyrimidin-4-yl)methyl radical, which can be trapped by radical scavengers like TEMPO. nih.gov This indicates that the N-oxide functionality can mediate radical formation under certain reaction conditions.

Photochemical Transformations and Photostability Assessment

The photochemistry of pyrimidine N-oxides is distinct from that of the parent pyrimidines and is characterized by rearrangements and deoxygenation reactions. A central mechanistic feature is the light-induced formation of a transient and highly unstable oxaziridine (B8769555) intermediate. wur.nlrsc.orgrsc.org This three-membered ring intermediate is not typically isolated but rapidly rearranges to form various photoproducts. wur.nl

The specific products formed depend on the substitution pattern of the pyrimidine ring and the reaction conditions.

Ring Contraction: Photolysis of 4,6-disubstituted pyrimidine 1-oxides has been shown to yield 3,5-disubstituted pyrazoles. rsc.org

Rearrangement and Substitution: Irradiation of 4,6-diphenylpyrimidine (B189498) 1-oxide in methanol (B129727) produces not only the corresponding pyrazole (B372694) but also 2-methoxy-4,6-diphenylpyrimidine, which is thought to form via the oxaziridine intermediate. rsc.org

Deoxygenation: The excited state involved (singlet vs. triplet) can influence the reaction outcome. wur.nl For some heteroaromatic N-oxides, the excited singlet state leads to isomerizations and rearrangements, while the triplet state is responsible for deoxygenation (loss of the oxygen atom from the N-oxide group). wur.nl This pathway can be enhanced by triplet sensitizers like benzophenone. wur.nl

This reactivity contrasts sharply with the photochemistry of thymine itself, which is dominated by the [2+2] cycloaddition to form cyclobutane (B1203170) pyrimidine dimers (thymine dimers). rsc.orgresearchgate.net The presence of the N-oxide group provides an alternative, efficient pathway for photochemical transformation, suggesting that thymine,1-oxide would have lower photostability compared to thymine under certain UV irradiation conditions. quora.com

| Photoreaction System | Wavelength | Product(s) | Postulated Intermediate | Reference |

| 4,6-diphenylpyrimidine 1-oxide in methanol | High-pressure Hg arc | 3,5-diphenylpyrazole, 2-methoxy-4,6-diphenylpyrimidine | Oxaziridine | rsc.org |

| 4,6-di-tert-butylpyrimidine 1-oxide in methanol | 253.7 nm | 3,5-di-tert-butylpyrazole | Oxaziridine | rsc.org |

| Pyridine (B92270) N-oxide in ethanol | High-pressure Hg arc | Pyridine, 2-ethoxypyridine, N-formylpyrrole, etc. | Oxaziridine | rsc.org |

Hydrolytic Stability and Proposed Ring-Opening or Rearrangement Mechanisms

While data on the simple hydrolysis of thymine,1-oxide is scarce, a significant pathway for its transformation is the Boekelheide rearrangement. This reaction occurs when pyrimidine N-oxides are treated with carboxylic acid anhydrides, such as acetic anhydride (B1165640) or trifluoroacetic anhydride. nih.govresearchgate.netthieme-connect.com The reaction proceeds via an O-acylated intermediate which then undergoes a rearrangement, often involving a researchgate.netresearchgate.net-sigmatropic shift or radical-based mechanisms, to yield a pyrimidine substituted at the adjacent methyl group. nih.govresearchgate.net For instance, a model pyrimidine N-oxide rearranges in acetic anhydride to give the corresponding 4-acetoxymethyl-substituted pyrimidine derivative. nih.gov Using a stronger anhydride like trifluoroacetic anhydride can allow the reaction to proceed at room temperature, directly yielding the 4-hydroxymethyl-substituted product. thieme-connect.com

Table of Boekelheide Rearrangement Examples

| Starting Material | Reagent | Major Product(s) | Reference |

|---|---|---|---|

| 2,6-dimethyl-4-phenylpyrimidine 1-oxide | Acetic Anhydride | 4-acetoxymethyl-6-methyl-2-phenylpyrimidine | nih.gov |

| Substituted Pyrimidine N-oxides | Trifluoroacetic Anhydride | 4-hydroxymethyl-substituted pyrimidines | thieme-connect.com |

Ring-opening represents another potential degradation pathway. While the aromatic ring of thymine,1-oxide is relatively stable, reactions that saturate the C5-C6 double bond could render it susceptible to hydrolysis. Saturated pyrimidines, such as dihydrouridine, are known to undergo base-catalyzed ring-opening via the formation of a hemiaminal intermediate at the C4 position, which leads to the cleavage of the N3-C4 bond. acs.orgumich.edu A similar mechanism could be envisioned for a reduced derivative of thymine,1-oxide.

Oxidation-Reduction Chemistry of the N-Oxide Group

The N-oxide functionality in thymine,1-oxide is central to its redox chemistry. The compound itself is formed through the oxidation of thymine. This N-oxidation is typically achieved using peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, although yields can be modest due to competing side reactions like decomposition or further oxidation of the pyrimidine ring. cdnsciencepub.compublish.csiro.aursc.org

Conversely, the N-oxide group can be readily reduced to regenerate the parent pyrimidine. This reduction is a characteristic reaction of amine oxides. wikipedia.org A particularly effective and selective method for this transformation is the use of titanium(III) chloride (TiCl₃). nih.govresearchgate.net This reagent can efficiently convert N-oxides back to their corresponding amine or imine forms, even in complex biological matrices, and is selective in the presence of other reducible groups like sulfoxides. nih.govresearchgate.net This redox cycle highlights the N-oxide as a reversible modification under appropriate chemical conditions.

The electrochemical properties are also altered by the N-oxide group. While the electrochemical oxidation of thymine has been studied, the N-oxide derivative is expected to have a different redox potential. researchgate.netresearchgate.net In some contexts, N-oxides can also act as mild oxygen atom donors, participating in sacrificial catalysis to regenerate a primary oxidant. wikipedia.org

Biochemical and Biological Significance of Thymine,1 Oxide Mechanistic Focus

Endogenous Formation Pathways within Biological Systems

Non-Enzymatic Oxidative Generation by Physiologically Relevant Oxidants

Thymine (B56734),1-oxide, a modified pyrimidine (B1678525) base, can be formed endogenously through non-enzymatic reactions with physiologically relevant oxidants. Reactive oxygen species (ROS) are a major source of this oxidative damage to DNA. frontiersin.orgfrontiersin.org ROS, which include superoxide (B77818) radicals (•O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH), are generated during normal metabolic processes and in response to environmental stressors. frontiersin.orgfrontiersin.orgnih.gov

The hydroxyl radical (•OH), in particular, is a potent oxidizing agent that can attack the double bonds within the thymine ring, leading to the formation of various oxidation products, including thymine glycol. nih.govrsc.org While direct evidence for the specific formation of Thymine,1-oxide via this pathway is less abundant in the reviewed literature, the general principle of ROS-mediated damage to thymine is well-established. nih.govrsc.org For instance, the reaction of •OH with thymine can result in the formation of thymine glycol residues. nih.gov Furthermore, other oxidants such as hydrogen peroxide, in the presence of transition metal ions, can also induce DNA damage. frontiersin.orgfrontiersin.org Ozone (O₃), another powerful oxidant, can also lead to the oxidation of nucleic acids. frontiersin.org The formation of various thymine oxidation products, such as 5-hydroxymethyluracil (B14597) (5hmU) and 5-formyluracil (B14596) (5fU), can occur through the action of UV light, reactive oxygen species, and hydrogen peroxide. rsc.org

Hypothesized Enzymatic N-Oxidation Mechanisms in Cellular Contexts

While non-enzymatic oxidation is a significant source of thymine damage, there is growing evidence for the involvement of enzymes in the oxidation of thymine. The ten-eleven translocation (TET) family of enzymes, which are known to oxidize 5-methylcytosine (B146107) (5mC), have been implicated in the oxidation of thymine. pnas.orgru.nloup.com

Some studies have shown that TET enzymes can catalyze the oxidation of thymine to 5-hydroxymethyluracil (hmU) in mouse embryonic stem cells. ru.nl In fact, certain mutations in the TET2 enzyme, found in leukemia patients, can alter its substrate specificity, leading to an increased ability to oxidize thymine to hmU and 5-formyluracil (fU). pnas.org This suggests a neomorphic activity where the mutant enzyme gains a new function. pnas.org The presence of 5-methylcytosine can even enhance the thymine oxidation activity of these mutant TET2 proteins. pnas.org

Beyond the TET enzymes, the potential for other enzymatic systems to contribute to thymine oxidation exists. For example, certain cytosine methyltransferases have been shown to possess promiscuous catalytic activities, including the ability to deaminate cytosine, which can lead to the formation of thymine. mdpi.com While this is not a direct N-oxidation of thymine, it highlights the potential for enzymatic side-reactions to generate modified bases.

Mechanistic Studies of Interaction with Nucleic Acids and Proteins

Influence on DNA Duplex Structure and Thermodynamic Stability

The presence of oxidized thymine derivatives within a DNA duplex can significantly impact its structure and stability. For instance, thymine glycol, a major oxidation product of thymine, has been shown to lower the thermal stability of duplex DNA. nih.gov NMR studies have revealed that thymine glycol can cause a significant, localized structural distortion, with the damaged base and the opposing base on the complementary strand being flipped out of the helix (extrahelical). nih.gov

Similarly, 5-formyluracil (5fU), another oxidized thymine derivative, can substantially affect both the structure and stability of double-stranded DNA. rsc.org The effect of 5fU on DNA stability can vary depending on the sequence and the base it is paired with. For example, while it has less impact when paired with adenine (B156593), it can further destabilize a DNA duplex when present in a T:G mismatch. rsc.org Interestingly, the introduction of 5fU modifications can increase the thermal stability of G-quadruplex structures. rsc.org

The table below summarizes the effects of some thymine derivatives on DNA duplex melting temperature (Tm), a measure of thermal stability.

| Modification | Change in Tm (°C) vs. DNA/RNA Duplex | Change in Tm (°C) vs. DNA/DNA Duplex |

| 6′-C-spiro-thymidine | -3 | -5 |

| Removal of 5-methyl group of T (to form dU) | -0.5 (average) | Not specified |

Modulation of Enzyme-Nucleic Acid Recognition and Processing (e.g., DNA Polymerases, DNA Glycosylases)

Oxidized thymine bases are recognized and processed by various DNA repair enzymes, most notably DNA glycosylases, which are key components of the base excision repair (BER) pathway. nih.govmdpi.com These enzymes identify and remove the damaged base from the DNA backbone. nih.gov For example, thymine DNA glycosylase (TDG) is known to remove 5-formylcytosine (B1664653) and 5-carboxylcytosine, which are oxidized forms of 5-methylcytosine. oup.commdpi.com The family of uracil (B121893) DNA glycosylases (UDG), including UNG and SMUG1, target uracil in DNA, which can arise from cytosine deamination. mdpi.com

The presence of thymine oxidation products can also affect the activity of DNA polymerases. Some lesions, like thymine glycol, can block replicative polymerases. nih.gov However, specialized translesion synthesis (TLS) DNA polymerases can bypass such lesions, although this process can be mutagenic. nih.gov For example, a Family A DNA polymerase from Entamoeba histolytica has been shown to bypass thymine glycol lesions with high fidelity. researchgate.net

Potential for Covalent Adduct Formation and Cross-Linking with Biomolecules

Oxidized bases, including derivatives of thymine, have the potential to form covalent adducts and cross-links with other biomolecules, such as proteins. nih.gov These adducts can interfere with DNA replication and transcription and can be mutagenic if not repaired. nih.gov The formation of these adducts is dependent on the chemical nature of the reactive species and the nucleophilic sites on the DNA bases. nih.gov For thymine, the N3, O², and O⁴ positions are potential sites for adduct formation. nih.gov

The reaction of hydroxyl radicals with DNA can lead to the formation of cross-linked adducts between adjacent bases, such as guanine (B1146940) and thymine. rsc.org Theoretical studies suggest that the formation of these tandem lesions is influenced by local geometric and stereoelectronic factors. rsc.org Furthermore, reactive species generated during oxidative stress can lead to the formation of DNA-protein cross-links. mdpi.com For example, a free radical mechanism involving hydrogen peroxide has been proposed for the formation of covalent bonds between amino acid residues in proteins. researchgate.net

Enzymatic Processing and Repair Mechanisms for N-Oxidized Nucleobases

The primary defense against non-bulky base lesions, including those caused by oxidation, is the Base Excision Repair (BER) pathway. oup.comwikipedia.org This intricate process is initiated by DNA glycosylases, enzymes that recognize and excise the damaged or incorrect base. oup.comnih.gov

The repair of oxidized pyrimidines in mammalian cells is primarily handled by two families of DNA glycosylases: the Endonuclease III-like (NTHL1) and the Nei-like (NEIL1, NEIL2, NEIL3) glycosylases. oup.comanr.fr These enzymes are adept at identifying a wide range of oxidized pyrimidine substrates, including thymine glycol, 5-hydroxycytosine, and dihydrouracil. oup.compnas.org

NTHL1 (Endonuclease III-like protein 1): This is the human homolog of the bacterial enzyme Nth (Endonuclease III). It is responsible for repairing a wide array of oxidized pyrimidines from double-stranded DNA. oup.com Its substrates primarily include lesions where the C5-C6 double bond of the pyrimidine is saturated, such as thymine glycol. oup.comanr.fr

NEIL Glycosylases (Nei-like 1, 2, and 3): These enzymes, particularly NEIL1, are versatile repair proteins that act on a broad spectrum of oxidized bases, including pyrimidines and purines. oup.compnas.org NEIL1 is capable of removing lesions like thymine glycol, 5-hydroxyuracil, and formamidopyrimidines. pnas.org Notably, NEIL enzymes can act on lesions within single-stranded DNA and more complex structures like replication forks, suggesting a crucial role in pre-replicative DNA repair. oup.comnih.gov

Thymine DNA Glycosylase (TDG): While its name suggests a primary role with thymine, TDG's main function is to remove thymine from G:T mismatches that arise from the deamination of 5-methylcytosine. oup.comwikipedia.org It also plays a key role in active DNA demethylation by excising 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). oup.comepigentek.com Although TDG has a broad substrate range for various modified pyrimidines, its activity on N-oxidized bases like thymine,1-oxide has not been extensively documented. oup.comnih.gov

While these glycosylases are the most probable candidates for recognizing and removing an N-oxidized lesion like thymine,1-oxide, specific biochemical studies confirming their activity on this particular substrate are not prominent in the existing literature. The enzymes' specificities have been primarily characterized using other, more common oxidative lesions.

Table 1: Major DNA Glycosylases for Oxidized Pyrimidines and Their Known Substrates

| Enzyme Family | Human Enzyme(s) | Primary Substrates |

| Endonuclease III-like | NTHL1 | Thymine glycol, Cytosine hydrates, 5-Hydroxycytosine oup.com |

| Endonuclease VIII-like | NEIL1, NEIL2, NEIL3 | Thymine glycol, 5-Hydroxyuracil, Dihydrouracil, Formamidopyrimidines oup.compnas.org |

| TDG/MUG Family | TDG | G:T mismatches, G:U mismatches, 5-Formylcytosine, 5-Carboxylcytosine oup.comwikipedia.org |

Once a DNA glycosylase recognizes and excises a lesion such as thymine,1-oxide, the BER pathway proceeds through a series of coordinated steps to restore the DNA to its original state. oup.com

Base Excision: A DNA glycosylase cleaves the N-glycosidic bond between the damaged base (e.g., thymine,1-oxide) and the deoxyribose sugar, releasing the free base and leaving behind an apurinic/apyrimidinic (AP) site. oup.com

AP Site Incision: An AP endonuclease, such as APE1 in humans, cleaves the phosphodiester backbone at the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. oup.com

End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the dRP flap and synthesizes a new nucleotide into the gap.

Ligation: DNA ligase seals the remaining nick in the DNA backbone, completing the repair process. nobelprize.org

The metabolic fate of the excised thymine,1-oxide base is not definitively established. However, insights can be drawn from the metabolism of other N-oxidized compounds and pyrimidines. For many xenobiotics, N-oxidation is a common metabolic step mediated by cytochrome P450 (CYP) enzymes, and the resulting N-oxides are often excreted in the urine. medchemexpress.comnih.gov For instance, Trimethoprim is metabolized to Trimethoprim N-oxide, and various pyridine (B92270) compounds are also excreted as their N-oxide derivatives. medchemexpress.comnih.gov In some cases, N-oxides can be metabolically reduced back to their parent amine or heterocyclic compound by enzymes like CYPs. researchgate.netresearchgate.net It is plausible that excised thymine,1-oxide could be recognized by cellular systems and either directly excreted or metabolically converted (e.g., reduced back to thymine) before entering standard pyrimidine catabolic pathways.

Q & A

Q. How is Thymine,1-oxide synthesized, and what methods ensure its purity for experimental use?

Thymine,1-oxide is typically synthesized via oxidation of thymine using agents like hydrogen peroxide or ozone under controlled pH and temperature. Purification involves techniques such as high-performance liquid chromatography (HPLC) or recrystallization. Characterization requires 1H/13C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify functional groups like the 1-oxide moiety . Stability during synthesis must be monitored using UV-Vis spectroscopy to detect degradation byproducts.

Q. What spectroscopic techniques are critical for confirming the structure of Thymine,1-oxide?

- NMR Spectroscopy : 1H NMR resolves aromatic protons and detects deshielding effects from the 1-oxide group. 13C NMR confirms carbonyl and oxide-related shifts.

- X-ray Crystallography : Provides definitive structural data, including bond lengths and angles, critical for distinguishing tautomeric forms .

- IR Spectroscopy : Identifies vibrational modes of the oxide group (~1250–1100 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .

Q. How do solubility properties of Thymine,1-oxide vary across solvents, and what methods quantify this?

Solubility is determined via gravimetric analysis (saturation concentration measurements) and UV-Vis spectrophotometry (Beer-Lambert law). Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with the oxide group. Data should be tabulated with temperature and pH dependencies to guide reaction conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Thymine,1-oxide in nucleophilic substitution reactions?

Advanced studies employ kinetic isotope effects (KIE) and density functional theory (DFT) to model transition states. For example, the 1-oxide group increases electrophilicity at the C2 position, favoring SNAr (nucleophilic aromatic substitution) pathways. Isotopic labeling (e.g., 18O) and HPLC-MS track reaction intermediates .

Q. How does Thymine,1-oxide’s stability under physiological conditions impact its use in biochemical studies?

Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS monitors degradation products like thymine and reactive oxygen species. Buffered solutions (pH 7.4) simulate physiological conditions, while EPR spectroscopy detects free radicals formed under oxidative stress .

Q. What computational strategies predict Thymine,1-oxide’s interaction with DNA repair enzymes?

Molecular docking simulations (e.g., AutoDock) model binding affinities to enzymes like thymine DNA glycosylase. MD simulations assess conformational changes in enzyme-substrate complexes. Experimental validation uses surface plasmon resonance (SPR) to measure binding kinetics .

Methodological Guidelines

- Data Reporting : Document synthesis conditions (solvent, catalyst, yield), spectral data (NMR shifts, MS peaks), and purity metrics (HPLC retention times) to ensure reproducibility .

- Safety Protocols : Handle Thymine,1-oxide in fume hoods with PPE (gloves, goggles) due to potential irritancy. Refer to SDS guidelines for disposal and spill management .

- Conflict Resolution : Address contradictory spectral data (e.g., unexpected NMR peaks) by cross-referencing multiple techniques (X-ray, IR) and consulting IUPAC nomenclature rules for 7CI/8CI designations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.